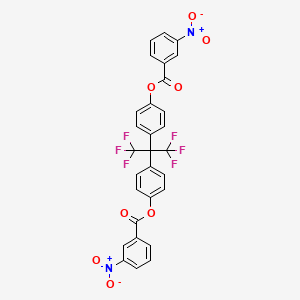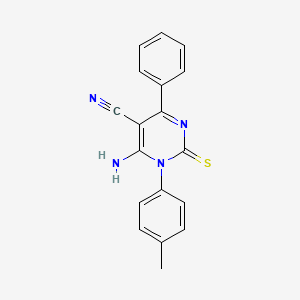![molecular formula C19H14ClN3O4 B10865248 7-(1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione](/img/structure/B10865248.png)
7-(1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of Janus kinase (JAK) inhibitors and specifically targets JAK1 and JAK3 enzymes.
- Tofacitinib was first approved by the U.S. Food and Drug Administration (FDA) in 2012 for the treatment of rheumatoid arthritis.
7-(1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)-7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione: , is a small molecule drug used for the treatment of autoimmune diseases.
Preparation Methods
- Tofacitinib can be synthesized through several routes, but the most common method involves the cyclization of a precursor compound.
- One synthetic route starts with the reaction of 3,4-dimethoxybenzaldehyde with 4-chloroaniline to form the benzodioxole intermediate.
- The benzodioxole intermediate is then reacted with an imidazole derivative to yield Tofacitinib.
- Industrial production methods involve large-scale synthesis using optimized conditions.
Chemical Reactions Analysis
- Tofacitinib undergoes various chemical reactions:
Oxidation: It can be oxidized to form its N-oxide metabolite.
Reduction: Reduction of the pyridine ring can occur.
Substitution: Halogen atoms can be substituted.
- Common reagents include oxidizing agents (e.g., peracids), reducing agents (e.g., hydrides), and nucleophilic substitution reagents.
- Major products include the N-oxide metabolite and various halogen-substituted derivatives.
Scientific Research Applications
Rheumatoid Arthritis: Tofacitinib is primarily used to treat rheumatoid arthritis by suppressing the immune response and reducing inflammation.
Inflammatory Bowel Disease: It has shown efficacy in treating ulcerative colitis and Crohn’s disease.
Dermatology: Tofacitinib is being investigated for dermatological conditions like psoriasis and alopecia areata.
Transplantation: It may prevent graft rejection after organ transplantation.
Cancer: Some studies explore its potential in cancer therapy.
Mechanism of Action
- Tofacitinib inhibits JAK1 and JAK3 enzymes, which are involved in cytokine signaling pathways.
- By blocking these enzymes, it modulates immune responses, reducing inflammation and preventing tissue damage.
- It affects downstream pathways, including STAT (signal transducer and activator of transcription) proteins.
Comparison with Similar Compounds
- Tofacitinib is unique due to its selective inhibition of JAK1 and JAK3, distinguishing it from other JAK inhibitors like baricitinib and upadacitinib.
- Similar compounds include:
Baricitinib: Also a JAK inhibitor, but with broader activity against JAK1 and JAK2.
Upadacitinib: Another JAK inhibitor targeting JAK1 selectively.
Ruxolitinib: Used for myelofibrosis and polycythemia vera, inhibiting JAK1 and JAK2.
Properties
Molecular Formula |
C19H14ClN3O4 |
|---|---|
Molecular Weight |
383.8 g/mol |
IUPAC Name |
7-(1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)-4,6,7,7a-tetrahydroimidazo[4,5-b]pyridine-2,5-dione |
InChI |
InChI=1S/C19H14ClN3O4/c20-11-2-4-12(5-3-11)23-17-13(8-16(24)21-18(17)22-19(23)25)10-1-6-14-15(7-10)27-9-26-14/h1-7,13,17H,8-9H2,(H,21,22,24,25) |
InChI Key |
LEJNNAHBUPUGTH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2C(=NC(=O)N2C3=CC=C(C=C3)Cl)NC1=O)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10865170.png)

![7-(1,3-benzothiazol-2-yl)-2-[(4-methoxyphenoxy)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10865176.png)
![4-(2-{[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]amino}ethyl)benzenesulfonamide](/img/structure/B10865191.png)
![N'-{(3Z)-5-bromo-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-fluorobenzohydrazide](/img/structure/B10865198.png)
![3-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino]propyl thiophene-2-carboxylate](/img/structure/B10865215.png)

![2-(4-fluorophenyl)-4-methyl-5-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10865223.png)
![Methyl 5-chloro-3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B10865229.png)

![2-(1,3-benzothiazol-2-yl)-5-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate](/img/structure/B10865233.png)

![1'-(2-Chloropropanoyl)spiro[chromene-2,4'-piperidin]-4(3H)-one](/img/structure/B10865241.png)
![1-Ethyl-6-fluoro-7-{4-[(4-fluorophenyl)carbamothioyl]piperazin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B10865245.png)
